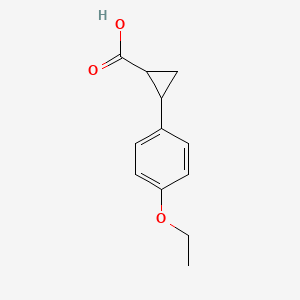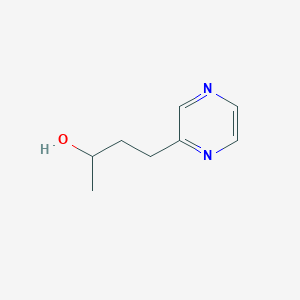![molecular formula C13H18N2O2 B13528424 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is an organic compound with the molecular formula C13H18N2O2. It is a derivative of morpholine, a heterocyclic amine, and aniline, an aromatic amine. This compound is known for its unique structural features, which include a morpholine ring substituted with two methyl groups and an aniline moiety attached via a carbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethylene glycol with ammonia in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to form morpholine.
Methylation: The morpholine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the two methyl groups at the 2 and 6 positions of the morpholine ring.
Formation of the Carbonyl Group: The methylated morpholine is then reacted with phosgene to introduce the carbonyl group, forming 2,6-dimethylmorpholine-4-carbonyl chloride.
Coupling with Aniline: Finally, the carbonyl chloride is reacted with aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in forming hydrogen bonds with target molecules, while the morpholine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]benzoic acid
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenol
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is unique due to its specific combination of a morpholine ring and aniline moiety connected via a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(2-aminophenyl)-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3/t9-,10+ |
Clé InChI |
JVWLOBQTINYITA-AOOOYVTPSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


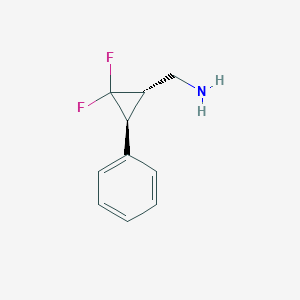
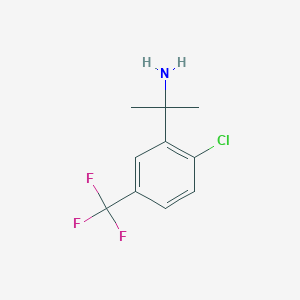
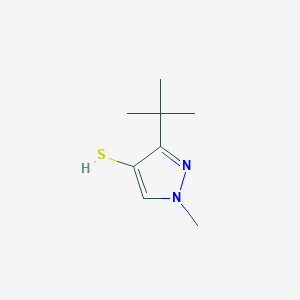

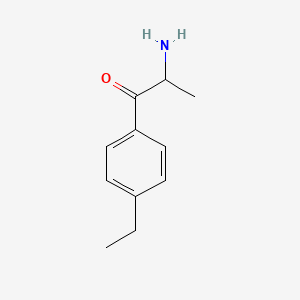
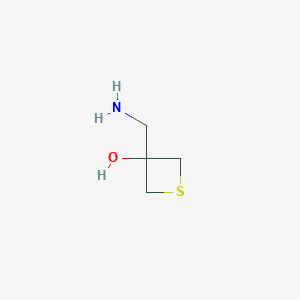
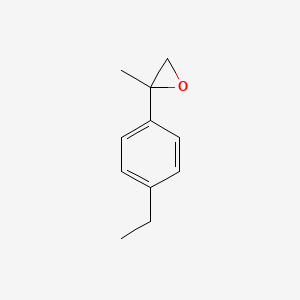

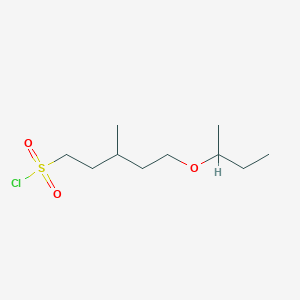
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
